![molecular formula C19H21N3O B2440366 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide CAS No. 1428370-79-9](/img/structure/B2440366.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide” is a complex organic molecule. It contains a pyrrolo[1,2-a]imidazole ring, which is a fused ring system with both pyrrole and imidazole rings . This type of structure is often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[1,2-a]imidazole ring and the attachment of the phenyl and cyclohexene groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[1,2-a]imidazole ring system is a fused ring with nitrogen atoms, which can participate in various interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The nitrogen atoms in the ring could potentially act as nucleophiles, and the double bond in the cyclohexene ring could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .Scientific Research Applications
Enhancing Cellular Uptake of DNA-Binding Compounds
Pyrrole–imidazole (Py–Im) hairpin polyamides, which are programmable and sequence-specific DNA-binding oligomers, demonstrate the ability to disrupt protein–DNA interactions and modulate gene expression in living cells. Modifying these compounds, such as through the introduction of an aryl group, has been shown to significantly enhance their biological effects by improving nuclear uptake, indicating potential applications in molecular probes or therapeutic agents (Meier, Montgomery, & Dervan, 2012).
DNA Sequence-Specific Binding and Gene Expression Control
Imidazole and pyrrole-containing polyamides demonstrate the capability to bind specific DNA sequences in the minor groove of DNA, affecting gene expression. These compounds can act as potential medicinal agents, for instance, in cancer treatment by controlling specific gene activities related to disease progression. The study on DNA recognition using pyrrole(H)-based polyamides highlights their specificity and potential utility in medicinal chemistry (Chavda et al., 2010).
Investigating Cellular Permeability for Therapeutic Applications
Research into the cellular permeability of pyrrole-imidazole (Py-Im) polyamides reveals the importance of size and linker effects on their ability to enter cells. Findings suggest modifications that could enhance their utility as therapeutic agents by improving their ability to reach target DNA within cells (Liu & Kodadek, 2009).
Application in Cancer Therapy
A study on VCaP xenografts showed that Py-Im polyamides targeting an androgen response element could significantly downregulate gene expression related to cancer cell proliferation, suggesting their potential as non-genotoxic therapeutic agents in prostate cancer and possibly other cancers (Hargrove et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a broad range of biological activities .
Mode of Action
It is known that compounds with similar structures interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, leading to downstream effects such as antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral activities .
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-20-18-10-5-11-22(17)18/h1-2,4,8-9,12-14H,3,5-7,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYMGYQWAWSGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4CCC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)
![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)


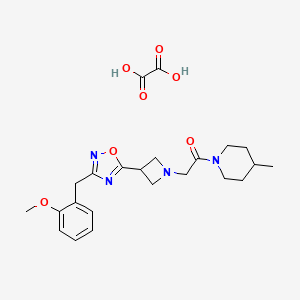
![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)

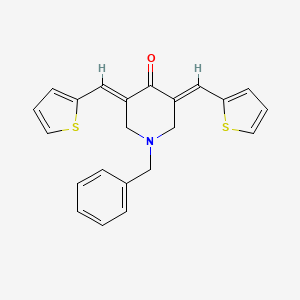
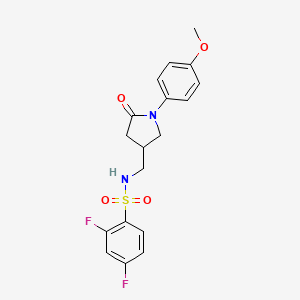
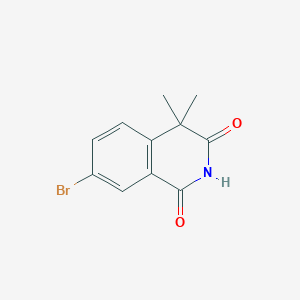
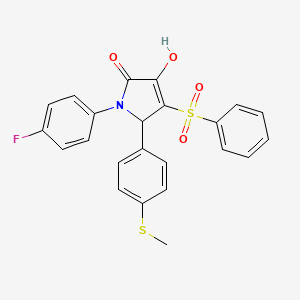
![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)
